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molecular formula C18H27N3O2 B8413407 N-[2-(Diethylamino)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetamide CAS No. 68644-48-4

N-[2-(Diethylamino)ethyl]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetamide

Cat. No. B8413407
M. Wt: 317.4 g/mol
InChI Key: CUAQSXOEKTXCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04145347

Procedure details

From 7.0 g. of methyl 2-oxo-4-phenyl-1-pyrrolidineacetate and 5.0 g of 2-(diethylamino)ethylamine, following the procedure of Example 1, there is obtained N-[2-(diethylamino)ethyl]-2-oxo-4-phenyl-1-pyrrolidineacetamide in pure form as an oil, without need for distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:4][N:3]1[CH2:13][C:14]([O:16]C)=O.[CH2:18]([N:20]([CH2:24][CH3:25])[CH2:21][CH2:22][NH2:23])[CH3:19]>>[CH2:18]([N:20]([CH2:24][CH3:25])[CH2:21][CH2:22][NH:23][C:14](=[O:16])[CH2:13][N:3]1[CH2:4][CH:5]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:6][C:2]1=[O:1])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(CC(C1)C1=CC=CC=C1)CC(=O)OC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)N(CCN)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCNC(CN1C(CC(C1)C1=CC=CC=C1)=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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